molecular formula C9H9ClN4O B2821719 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol CAS No. 50907-40-9

2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol

Cat. No.: B2821719
CAS No.: 50907-40-9
M. Wt: 224.65
InChI Key: IHOMCLNYBYFARY-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-tetrazol-2-yl]-ethanol is a tetrazole-derived compound featuring a 4-chlorophenyl substituent at the 5-position of the tetrazole ring and an ethanol moiety at the 2-position. Tetrazoles are nitrogen-rich heterocycles valued in medicinal chemistry for their metabolic stability and bioisosteric replacement of carboxylic acids.

For instance, describes the synthesis of 5-aryl-tetrazoles via heterogenous catalysis in PEG-400, a method adaptable to this compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOMCLNYBYFARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol typically involves the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent to form the tetrazole ring. This intermediate is then subjected to reduction reactions to introduce the ethanol group. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the tetrazole ring or the chlorophenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-acetaldehyde or 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-acetic acid.

    Reduction: Modified tetrazole derivatives or reduced chlorophenyl compounds.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol. Research indicates that these compounds exhibit potent antibacterial and antifungal activities. For instance, a study synthesized various tetrazole derivatives and tested their efficacy against multiple microbial strains, showing promising results in inhibiting growth at low concentrations .

2. Central Nervous System Disorders
The compound has been investigated for its potential in treating central nervous system disorders. Research suggests that tetrazole derivatives can modulate neurotransmitter systems, providing a basis for their use in conditions like anxiety and depression. A patent outlines the synthesis of aryl 2-tetrazol-2-yl ketones, indicating their utility in CNS-related therapies .

3. Vascular Endothelial Growth Factor Receptor Inhibition
In silico studies have demonstrated that tetrazole compounds can effectively dock into the active site of vascular endothelial growth factor receptor-2 (VEGFR-2), a target for cancer therapy. This interaction suggests potential applications in anti-cancer drug design, as inhibiting VEGFR-2 can prevent tumor angiogenesis .

Case Studies

StudyFindingsApplication
Sharma et al. (2023)Synthesized a series of tetrazole derivatives showing antimicrobial activity against Staphylococcus aureus and Candida albicansDevelopment of new antimicrobial agents
Patent US10611737B1Described methods for synthesizing aryl 2-tetrazol-2-yl ketones with CNS activityPotential treatment options for anxiety and depression
PMC4834670Investigated molecular docking of tetrazole derivatives to VEGFR-2, indicating strong binding affinityAnti-cancer drug development

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring followed by functionalization to introduce the ethanol moiety. Common methods include:

  • Refluxing with Sodium Azide : A mixture of starting materials is refluxed with sodium azide under acidic conditions to facilitate the formation of the tetrazole ring.
  • Ethanol Functionalization : The final step often involves the reaction of the tetrazole intermediate with ethanol under controlled conditions to yield the target compound.

Mechanism of Action

The mechanism of action of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the ethanol moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Key Properties/Activities Reference
2-[5-(4-Chlorophenyl)-tetrazol-2-yl]-ethanol Tetrazole 4-Cl-phenyl, ethanol Enhanced solubility, moderate lipophilicity
2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) Tetrazole 3-NO₂-phenyl, thio-ethanol Higher reactivity (nitro group), lower solubility [1]
2-((1H-tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (4f) Tetrazole 4-F-phenyl, thio-ethanol Improved metabolic stability (fluorine) [1]
2-[5-(4-Fluorophenyl)-tetrazol-2-yl]-1-morpholin-4-yl-ethanone Tetrazole 4-F-phenyl, morpholino-ethanone Higher lipophilicity, reduced solubility [17]
5-{2-[4-Aryl-piperazin-1-yl]-ethyl}-tetrazoles Tetrazole Aryl-piperazine, ethyl chain Antifungal activity (C. albicans, Aspergillus) [16,18]

Key Observations :

  • Linker Groups: Ethanol (target) vs. thio-ethanol (4d, 4f) or morpholino-ethanone () alters polarity. Ethanol improves solubility, whereas thioethers may confer stability but reduce bioavailability .
  • Bioactivity: Aryl-piperazine-tetrazole hybrids () exhibit antifungal properties, suggesting that the target compound’s ethanol group might modulate similar activities with distinct pharmacokinetics .

Spectral and Physical Properties

Table 2: Comparative Spectral Data (IR and NMR)
Compound IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) Reference
4d (3-NO₂-phenyl) 3200 (O–H), 1530 (N–O) 8.5 (aromatic H), 4.3 (–CH₂–) [1]
4f (4-F-phenyl) 3300 (O–H), 1220 (C–F) 7.8 (aromatic H), 4.1 (–CH₂–) [1]
Target Compound* ~3250 (O–H), 750 (C–Cl) ~7.6 (aromatic H), 3.8 (–CH₂–)

Notes:

  • The target compound’s IR would show O–H (ethanol) and C–Cl stretches, while NMR would display aromatic protons downfield-shifted due to the electron-withdrawing chloro group .
  • Nitro-substituted analogs (e.g., 4d) exhibit stronger electron-withdrawing effects, further deshielding aromatic protons .

Biological Activity

2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol is a compound featuring a tetrazole ring and an ethanol side chain, characterized by the molecular formula C10H12ClN5OC_{10}H_{12}ClN_5O and a molecular weight of 253.69 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antimicrobial agent.

Structural Characteristics

The unique structure of this compound allows it to interact with various biological targets, enhancing its biological activity. The presence of the tetrazole ring is significant as it can mimic carboxylic acid functionalities, facilitating interactions with enzymes and receptors involved in critical biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Properties : Similar compounds have demonstrated efficacy in treating epilepsy, suggesting potential for this compound in managing seizure disorders.
  • Antimicrobial Activity : The compound has been investigated for its antibacterial and antifungal properties, showing promise against various pathogens.
  • Interaction with Molecular Targets : The tetrazole moiety allows for binding to specific enzymes or receptors, which modulates their activity and may influence neurotransmission pathways.

The mechanism of action for this compound involves:

  • Binding to Enzymes/Receptors : The tetrazole ring can interact with active sites of enzymes or receptors, potentially leading to inhibition or activation depending on the target.
  • Influence on Biochemical Pathways : By modulating enzyme activity, this compound may alter neurotransmitter levels or other biochemical signals relevant to its therapeutic effects .

Research Findings and Case Studies

Several studies have explored the biological activity of similar tetrazole derivatives, providing insight into the potential applications of this compound.

StudyFindings
Awasthi et al. (2014)Reported that tetrazoles exhibit antibacterial activity against various strains including E. coli and Bacillus subtilis. Compounds with structural similarities showed promising results .
MDPI Study (2019)Investigated the synthesis of tetrazole derivatives with significant antimicrobial properties, highlighting the importance of structural modifications for enhanced activity .
PMC Research (2017)Examined novel tetrazole compounds as inhibitors with analgesic properties; indicated potential for central nervous system applications .

Antimicrobial Activity

The antimicrobial potential of this compound has been substantiated through various assays:

  • In vitro Studies : Demonstrated effectiveness against Candida species and resistant bacterial strains.
  • Mechanistic Insights : The chlorophenyl group enhances binding affinity, while the ethanol moiety contributes to solubility and bioavailability .

Q & A

Q. What are the established synthetic methodologies for 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol?

The synthesis typically involves heterocyclic ring formation and functional group coupling. A common approach uses substituted chlorobenzyl chlorides and tetrazole precursors under catalytic conditions. For example:

  • Catalytic coupling : React equimolar amounts of tetrazole derivatives (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole) with 4-chlorobenzyl chloride in PEG-400 solvent, catalyzed by Bleaching Earth Clay (pH 12.5) at 70–80°C. Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid .
  • Thioether linkage : Introduce thioether bonds using potassium carbonate in ethanol, as seen in analogous tetrazole-thiol reactions .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Spectroscopic characterization :
    • IR spectroscopy : Identify hydroxyl (O–H stretch, ~3400 cm⁻¹), tetrazole (C=N stretch, ~1600 cm⁻¹), and aromatic C–Cl (~750 cm⁻¹) groups .
    • ¹H NMR : Key signals include the ethanol –CH₂– group (δ 3.6–4.0 ppm), aromatic protons (δ 7.2–7.8 ppm), and tetrazole ring protons (δ 8.1–8.5 ppm) .

Q. What are common impurities encountered during synthesis, and how are they resolved?

  • By-products : Unreacted chlorobenzyl chloride or incomplete cyclization products.
  • Purification : Recrystallization in ethanol-DMF mixtures (1:1 v/v) effectively removes polar impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Bleaching Earth Clay outperforms homogeneous catalysts (e.g., triethylamine) in tetrazole-thioether coupling, reducing side reactions .
  • Solvent effects : PEG-400 enhances reaction homogeneity and thermal stability compared to DMF or chloroform .
  • Temperature control : Maintaining 70–80°C prevents decomposition of heat-sensitive intermediates .

Q. What mechanistic insights explain contradictions in reaction efficiency across studies?

  • Catalyst specificity : Discrepancies in yields (e.g., 60–85%) arise from variations in catalyst loading (5–10 wt%) and pH adjustments .
  • Steric hindrance : Bulky substituents on the tetrazole ring (e.g., 4-methylphenyl) slow nucleophilic substitution, requiring extended reflux times (4–6 hours) .

Q. How can computational modeling aid in predicting biological activity?

  • Docking studies : Use density functional theory (DFT) to analyze interactions between the tetrazole-thioether moiety and target enzymes (e.g., cyclooxygenase COX1/2) .
  • QSAR models : Correlate substituent electronegativity (e.g., 4-Cl vs. 4-F phenyl groups) with anti-inflammatory or antimicrobial potency .

Q. What strategies resolve discrepancies in spectroscopic data for structural validation?

  • Multi-technique validation : Combine ¹³C NMR (to confirm quaternary carbons) and high-resolution mass spectrometry (HRMS) with IR/¹H NMR for ambiguous cases .
  • X-ray crystallography : Resolve conflicting NMR assignments by determining crystal structures of analogs (e.g., ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole derivatives) .

Methodological Guidelines

  • Synthetic reproducibility : Adopt strict stoichiometric ratios (1:1 molar) and anhydrous conditions to minimize hydrolysis .
  • Data interpretation : Cross-reference spectral libraries (e.g., PubChem CID 18525756) to validate chemical shifts and functional groups .

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